- Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding Interactions in Promoting Base-Free CatalysisInorganic Chemistry, 2022, 61(39), 15463-15474,
Cas no 938-73-8 (2-Ethoxybenzamide)
2-Ethoxybenzamide is widely used as an antipyretic and analgesic
2-Ethoxybenzamide structure
2-Ethoxybenzamide Properties
Names and Identifiers
-
- 2-Ethoxybenzamide
- Ethenzamide
- Ethoxybenzamine
- 2-Ethoxybenzamine
- o-Ethoxybenzamide
- 2-Aethoxy-benzamid
- 2-Aethoxy-benzoesaeure-amid
- 2-ethoxy-benzoic acid amide
- Aethylaethersalicylsaeure-amid
- Benzamide,2-ethoxy
- Etamide
- Etenzamide
- Ethbenzamide
- Ethosalicyl
- O-Aethyl-salicylamid
- Pirosolvina
- 2-Ethoxybenzoylamide
- Benzamide, 2-ethoxy-
- Ethenzamid
- Anovigam
- Trancalgyl
- Protopyrin
- Katagrippe
- Etosalicyl
- Etosalicil
- Lucamide
- Etocil
- Eusal
- Benzamide, o-ethoxy-
- Etenzamide [DCIT]
- Etenzamida [INN-Spanish]
- Ethenzamidum [INN-Latin]
- 2-Eethoxybenzamide
- H.P. 209
- L929ZCK4BF
- SBNKFTQSBPKMBZ-UHFFFAOYSA-N
- DSSTox_C
- 2-Ethoxybenzamide (ACI)
- Benzamide, o-ethoxy- (6CI, 7CI, 8CI)
- NSC 28787
- E0222
- J3.352I
- SY015492
- Ethenzamidum
- SR-01000877236-2
- 938-73-8
- BRN 2208582
- s4524
- ETHENZAMIDE (MART.)
- MFCD00007977
- Orthoethoxybenzamide
- DB-370072
- D70657
- 2-ethoxy-benzamide
- Q553324
- ETHENZAMIDE [INN]
- Ethenzamide 1.0 mg/ml in Methanol
- CHEBI:31564
- Tox21_200025
- CAS-938-73-8
- AKOS003280312
- Tox21_111156
- SR-01000877236
- Tox21_111156_1
- Ethoxybenzamide
- HY-B1428
- DB13544
- CCG-213844
- Z54953371
- Q-201075
- CHEMBL1483877
- Etenzamida
- CCRIS 9124
- DTXCID40581
- STK105005
- AB01010349_03
- NCGC00091616-03
- Ethenzamide (JP17/INN)
- CS-4916
- SCHEMBL25624
- DTXSID4020581
- NCGC00091616-01
- BRD-K88308881-001-06-8
- NSC28787
- N02BA07
- Ethenzamidum (INN-Latin)
- AC-11991
- 2-Ethoxybenzamide, 97%
- ETHENZAMIDE [MI]
- 4-10-00-00175 (Beilstein Handbook Reference)
- ETHENZAMIDE [JAN]
- Etenzamida (INN-Spanish)
- NS00002670
- SBI-0653503.0001
- WLN: ZVR BO2
- MLS002302987
- NCGC00257579-01
- Ethanzamide
- EINECS 213-346-4
- SMR001307304
- HMS3039J16
- EN300-6492973
- ETHENZAMIDE [MART.]
- NCGC00091616-02
- Ethenzamide 100 microg/mL in Acetonitrile
- Ethenzamide (TN)
- DB-057442
- D01466
- NSC-28787
- Ethenzamide [INN:BAN:JAN]
- KS-5320
- ETHENZAMIDE [WHO-DD]
- UNII-L929ZCK4BF
- +Expand
-
- MFCD00007977
- SBNKFTQSBPKMBZ-UHFFFAOYSA-N
- 1S/C9H11NO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
- O=C(C1C(OCC)=CC=CC=1)N
- 2208582
Computed Properties
- 165.07900
- 1
- 2
- 3
- 165.078979
- 12
- 159
- 0
- 0
- 0
- 0
- 0
- 1
- 1.2
- 2
- 0
- 52.3
Experimental Properties
- 1.88450
- 52.32000
- 3731
- 1.5620 (estimate)
- <0.1 g/100 mL at 16 ºC
- 302°C at 760 mmHg
- 130.0 to 134.0 deg-C
- 153.7 °C
- White or off white crystalline powder, almost odourless and tasteless
- Soluble in chloroform \ ethanol \ acetone, insoluble in water \ ether
- 1.1603 (rough estimate)
2-Ethoxybenzamide Security Information
2-Ethoxybenzamide Customs Data
- 29242995
-
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Ethoxybenzamide Price
2-Ethoxybenzamide Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Water Catalysts: 2853616-75-6 Solvents: Isopropanol ; 2 h, 80 °C
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Magnesium , Lithium chloride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 25 °C; 25 °C → -20 °C
1.3 Solvents: Tetrahydrofuran ; -20 °C; 5 min, -20 °C; -20 °C → 25 °C; 2 h, 25 °C
1.4 Reagents: Potassium carbonate Solvents: Methanol ; 25 °C; 12 h, 25 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 25 °C; 25 °C → -20 °C
1.3 Solvents: Tetrahydrofuran ; -20 °C; 5 min, -20 °C; -20 °C → 25 °C; 2 h, 25 °C
1.4 Reagents: Potassium carbonate Solvents: Methanol ; 25 °C; 12 h, 25 °C
Reference
- Preparation of Primary Amides from Functionalized Organozinc HalidesOrganic Letters, 2010, 12(16), 3648-3650,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2506117-64-0 Solvents: Dimethyl sulfoxide ; 48 h, 80 °C
Reference
- A new facet of amide synthesis by tandem acceptorless dehydrogenation of amines and oxygen transfer of DMSOJournal of Catalysis, 2023, 417, 153-163,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Formic acid , Triethylamine Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Water ; 12 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- Ruthenium(II)-catalyzed reductive N-O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamidesOrganic Chemistry Frontiers, 2021, 8(1), 112-119,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Cupric acetate Solvents: Ethanol ; 10 min, 180 psi, 120 °C
Reference
- Copper-Catalyzed Self-Condensation of Benzamide: Domino Reactions towards QuinazolinonesEuropean Journal of Organic Chemistry, 2018, 2018(39), 5382-5388,
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
Reference
- Auxiliary-directed etherification of sp2 C-H bonds under heterogeneous metal-organic framework catalysis: synthesis of ethenzamideRSC Advances, 2018, 8(5), 2829-2836,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Saccharin Catalysts: Titanium superoxide (Ti(O2)2) Solvents: 1,4-Dioxane , Decane ; rt; 1 h, rt → 90 °C
Reference
- Ti-superoxide catalyzed oxidative amidation of aldehydes with saccharin as nitrogen source: synthesis of primary amidesRSC Advances, 2020, 10(2), 724-728,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Cesium carbonate , Hydroxyamine hydrochloride Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide , Water ; 19 h, 100 °C; 100 °C → rt
Reference
- Palladium-Catalyzed One-Pot Conversion of Aldehydes to AmidesAdvanced Synthesis & Catalysis, 2010, 352, 288-292,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Diisopropylethylamine , Dipotassium phosphate , Oxygen Catalysts: Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate Solvents: Methanol , Acetonitrile , Water ; 20 h, 1 atm, rt
Reference
- Green method and system for preparation of amide compounds from nitrile compounds, China, , ,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Potassium hydroxide , Oxygen Catalysts: Gallic acid Solvents: Ethanol , Water ; 30 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Efficient Hydration of Nitriles Promoted by Gallic Acid Derived from Renewable BioresourcesChemCatChem, 2017, 9(7), 1349-1353,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Iodine Solvents: Dimethyl sulfoxide , Water ; 3 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Reference
- Visible Light-Induced Iodine-Catalyzed Transformation of Terminal Alkynes to Primary Amides via CC Bond Cleavage under Aqueous ConditionsAdvanced Synthesis & Catalysis, 2016, 358(3), 500-505,
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Water ; 24 h, 80 °C
Reference
- Method for preparation of primary and secondary amide compounds from N-substituted amide compounds adopting dichloro(p-cymene)ruthenium (II) dimer complex as catalyst, China, , ,
2-Ethoxybenzamide Raw materials
- 2-Ethoxy-N-methoxybenzamide
- 2-Ethoxybenzoic acid
- trichloroethanecarbonyl isocyanate
- 2-Ethoxybenzylamine
- 2-Fluorobenzamide
- 1-bromo-2-ethoxybenzene
- 2-Ethoxybenzaldehyde
- Salicylamide
- 2-Ethoxybenzonitrile
- 2-ethoxy-N-(8-quinolinyl)benzamide
- 1-ethoxy-2-ethynylbenzene
2-Ethoxybenzamide Preparation Products
2-Ethoxybenzamide Suppliers
SHANG HAI TENG ZHUN Biotechnology Co., Ltd.
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:938-73-8)
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Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:938-73-8)
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2-Ethoxybenzamide Related Literature
-
Srinivasulu Aitipamula,Pui Shan Chow,Reginald B. H. Tan CrystEngComm 2010 12 3691
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Tongzhou Xu,Hong Zheng,Pengyi Zhang,Wei Lin,Yumiko Sekiguchi J. Mater. Chem. A 2015 3 19115
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Kashyap Kumar Sarmah,Kaveri Boro,Mihails Arhangelskis,Ranjit Thakuria CrystEngComm 2017 19 826
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Srinivasulu Aitipamula,Annie B. H. Wong,Pui Shan Chow,Reginald B. H. Tan CrystEngComm 2012 14 8515
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Yajie Hu,Yanan Yang,Jiejing Zhang,Shengnan Jin,Hong Zheng RSC Adv. 2020 10 27050
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Francisco Javier Acebedo-Martínez,Alicia Domínguez-Martín,Carolina Alarcón-Payer,Antonio Frontera,ángel Ibá?ez,Duane Choquesillo-Lazarte CrystEngComm 2023 25 3150
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Tongzhou Xu,Hong Zheng,Pengyi Zhang,Wei Lin RSC Adv. 2016 6 95818
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Rose K. Cersonsky,Maria Pakhnova,Edgar A. Engel,Michele Ceriotti Chem. Sci. 2023 14 1272
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Srinivasulu Aitipamula,Pui Shan Chow,Reginald B. H. Tan CrystEngComm 2009 11 889
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Rajiv Khatioda,Basanta Saikia,Pranab Jyoti Das,Bipul Sarma CrystEngComm 2017 19 6992
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